2-(1H-1,2,4-triazol-5-yl)ethanamine

Overview

Description

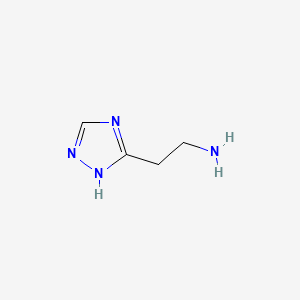

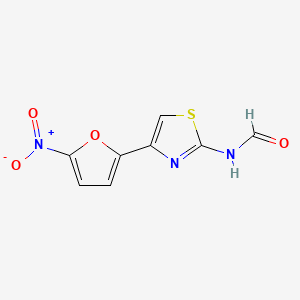

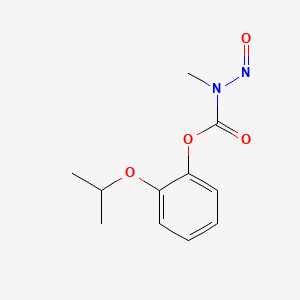

2-(1H-1,2,4-triazol-5-yl)ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Triazoles, including 2-(1H-1,2,4-triazol-5-yl)ethanamine derivatives, have been explored for their significant potential in drug discovery due to their broad range of biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The structural versatility of triazoles allows for the development of novel therapeutic agents with enhanced efficacy and selectivity. The recent advances in triazole chemistry emphasize the exploration of eco-friendly synthetic routes and the need for new drugs to address emerging diseases and drug-resistant bacterial strains (Ferreira et al., 2013).

Synthesis and Chemical Reactivity

The synthesis of triazole derivatives, including this compound, involves innovative and eco-friendly methodologies. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highlighted as a key synthetic strategy, offering high yields, selectivity, and environmental benefits. This approach underscores the role of triazoles in green chemistry, contributing to the development of sustainable synthetic processes (Kaushik et al., 2019).

Biological Applications

Triazole derivatives exhibit a wide array of biological activities, making them attractive targets for medicinal chemistry. Their potential in treating various diseases, including neglected diseases and those requiring novel therapeutic strategies, is significant. The exploration of 1,2,4-triazole derivatives has led to the discovery of compounds with antimicrobial, antifungal, antioxidant, and anti-inflammatory activities, highlighting the versatility and therapeutic potential of these molecules (Ohloblina, 2022).

Material Science and Proton-Conducting Membranes

In the field of material science, 1,2,4-triazole-based compounds, including this compound derivatives, are being investigated for their utility in developing proton-conducting polymeric membranes. These materials have potential applications in fuel cells, offering advantages in thermal stability, mechanical strength, and ionic conductivity. The exploration of triazole derivatives in this context demonstrates their potential beyond pharmaceutical applications, contributing to advancements in energy technology (Prozorova & Pozdnyakov, 2023).

Mechanism of Action

Target of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with a variety of enzymes, potentially influencing multiple biochemical pathways.

Mode of Action

The anticancer activity of similar molecules is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to changes in cellular processes.

Biochemical Pathways

, it is known that similar compounds can influence a variety of pathways due to their interaction with enzymes. The downstream effects of these interactions can vary widely depending on the specific enzyme and pathway involved.

Result of Action

Similar compounds have been shown to have weak to high cytotoxic activities against tumor cell lines . This suggests that 2-(1H-1,2,4-triazol-5-yl)ethanamine may also have potential anticancer properties.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-triazol-5-yl)ethanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes in gene expression can have downstream effects on cellular metabolism, altering the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, in vitro studies have demonstrated that this compound can degrade over time, leading to a decrease in its activity. In vivo studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, potentially altering its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, disruption of metabolic pathways, and adverse physiological responses. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can act as a substrate or inhibitor for specific enzymes, altering the flow of metabolites through a pathway. These interactions can have significant effects on cellular metabolism, influencing the production and utilization of energy and other essential metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within the cell can affect its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-2-1-4-6-3-7-8-4/h3H,1-2,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJKIUVXXQXJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

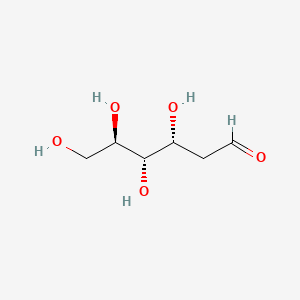

C1=NNC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998523 | |

| Record name | 2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7728-75-8 | |

| Record name | Iem 760 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

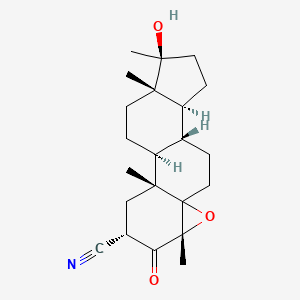

![[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1219385.png)

![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)